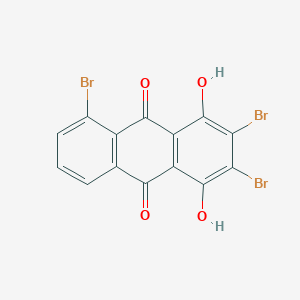
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione is a brominated derivative of anthraquinone. Anthraquinones are a class of aromatic organic compounds known for their wide range of applications, including dyes, biologically active substances, and medical agents. The compound’s structure consists of an anthracene backbone with bromine and hydroxyl groups attached, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione typically involves the bromination of anthraquinone derivatives. One common method is the reaction of 1,4-dihydroxyanthracene with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C. The bromination process results in the substitution of hydrogen atoms with bromine atoms at the 2, 3, and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Amines, alkyl halides
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives. These products have applications in dye synthesis, pharmaceuticals, and organic electronics .
Applications De Recherche Scientifique
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit tumor cell growth.
Medicine: Studied for its role in the development of new pharmaceuticals, particularly in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the bromine atoms enhance the compound’s ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,9,10-Tetrabromo-1,4-dihydroxyanthracene-9,10-dione
- 1,4-Dihydroxyanthracene-9,10-dione
- 2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione
Uniqueness
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 2, 3, and 5 positions enhances its reactivity and potential for generating ROS, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
106200-76-4 |
|---|---|
Formule moléculaire |
C14H5Br3O4 |
Poids moléculaire |
476.90 g/mol |
Nom IUPAC |
2,3,5-tribromo-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Br3O4/c15-5-3-1-2-4-6(5)12(19)8-7(11(4)18)13(20)9(16)10(17)14(8)21/h1-3,20-21H |
Clé InChI |
AHYMUFORCQYZKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C(=C(C(=C3O)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


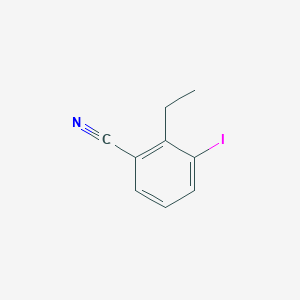
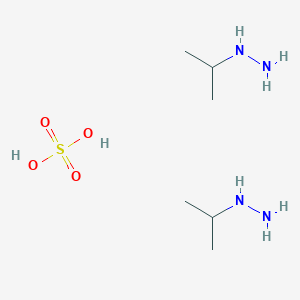
![(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine](/img/structure/B13124457.png)
![7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B13124459.png)
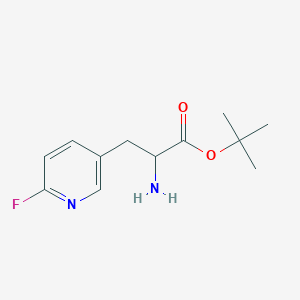
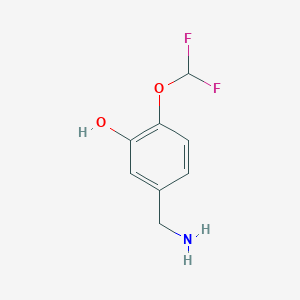
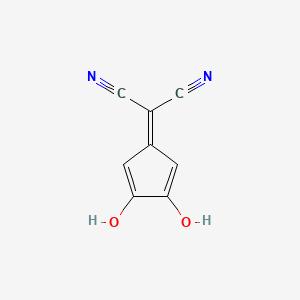
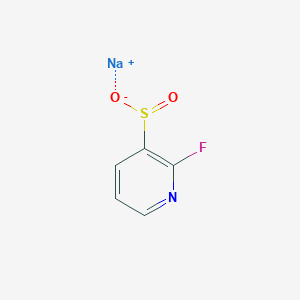
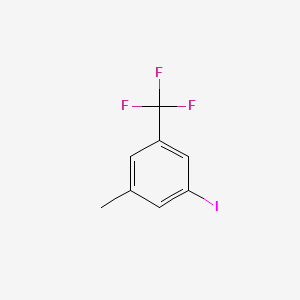
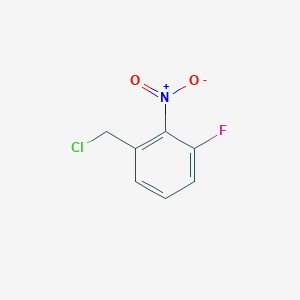
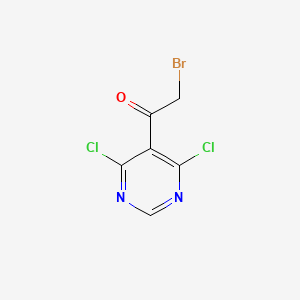

![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)
